Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate

Description

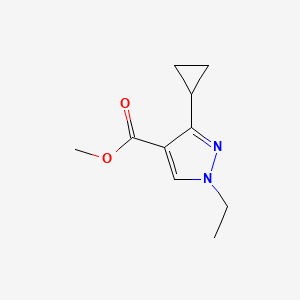

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a cyclopropyl substituent at position 3, an ethyl group at position 1, and a methyl ester at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. This compound’s structural uniqueness lies in the combination of these substituents, which may modulate its physicochemical and biological properties compared to analogs .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 3-cyclopropyl-1-ethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-6-8(10(13)14-2)9(11-12)7-4-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

RVCTWCYCOKVKOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C2CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, providing regioselective pyrazoles . Another method involves the substitution reaction of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using bromine or other oxidizing agents to form pyrazoles.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can be performed using halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Bromine in ethanol.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate has the molecular formula and a molecular weight of approximately 194.23 g/mol. The compound features a pyrazole ring substituted at the 3-position with a cyclopropyl group and at the 1-position with an ethyl group. Its unique structure contributes to its reactivity and stability, making it valuable in various research applications.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. It is often utilized in cyclocondensation reactions, facilitating the development of novel pyrazole derivatives with diverse functionalities. The compound's ability to participate in various chemical reactions, such as oxidation and reduction, further enhances its utility in organic synthesis.

Biology

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance, this compound has been evaluated for its ability to inhibit specific enzymes involved in microbial metabolism, suggesting potential applications in treating infections .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent . Its structural features allow it to interact with biological targets, influencing pathways related to disease processes. Preliminary studies have shown promise in drug development, particularly concerning its cytotoxic effects against cancer cell lines .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 mg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of this compound against human colon carcinoma cell lines (HCT116). The compound demonstrated IC50 values indicating significant inhibitory effects on cell proliferation, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest analogs, identified via similarity scoring (0.88–0.97), include:

| Compound Name | Substituent (Position 1) | Substituent (Position 3) | Ester Group | Similarity Score | CAS Number |

|---|---|---|---|---|---|

| Methyl 3-methyl-1H-pyrazole-4-carboxylate | H | Methyl | Methyl | 0.97 | 23170-45-8 |

| Methyl 3-ethyl-1H-pyrazole-4-carboxylate | H | Ethyl | Methyl | 0.94 | 1186537-91-6 |

| Ethyl 3-cyclopropylpyrazole-4-carboxylate | H | Cyclopropyl | Ethyl | 0.91 | 1246471-38-4 |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | H | tert-Butyl | Methyl | 0.88 | 1017782-45-4 |

Key Observations :

- Position 3 Substituents: The cyclopropyl group in the target compound (vs.

- Position 1 Substituents : The ethyl group in the target compound (vs. H in analogs) may increase lipophilicity and alter metabolic stability.

- Ester Groups : The methyl ester in the target compound (vs. ethyl in Ethyl 3-cyclopropylpyrazole-4-carboxylate) likely reduces molecular weight (C9H12N2O2 vs. C10H14N2O2) and may influence hydrolysis rates .

Physicochemical Properties

Data from methyl ester analogs (e.g., methyl salicylate in ) suggest that ester groups contribute to volatility and solubility. For example:

| Property | Methyl Salicylate (Analog) | Target Compound (Inferred) |

|---|---|---|

| Molecular Weight | 152.15 g/mol | ~195.2 g/mol |

| Boiling Point | 222°C | Higher (bulkier groups) |

| Solubility in Water | Low | Moderate (ester polarity) |

The cyclopropyl group may further reduce water solubility compared to methyl/ethyl substituents due to increased hydrophobicity .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : Tools like Mercury () enable comparison of crystal structures. The cyclopropyl group in the target compound may disrupt planar stacking observed in methyl/ethyl analogs, leading to distinct packing motifs .

- Hydrogen Bonding : The methyl ester at position 4 can act as a hydrogen-bond acceptor, similar to other pyrazole carboxylates. However, steric effects from the cyclopropyl group may limit intermolecular interactions compared to less hindered analogs .

Reactivity and Stability

- Ester Hydrolysis : The methyl ester is less prone to hydrolysis than ethyl esters under basic conditions, enhancing stability in biological environments .

- Thermal Stability : Bulkier substituents (e.g., tert-butyl in Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) may reduce thermal stability compared to the cyclopropyl group, which balances steric bulk with conformational flexibility .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent (Position 3) |

|---|---|---|---|

| Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate | C9H12N2O2 | 195.2 | Cyclopropyl |

| Methyl 3-methyl-1H-pyrazole-4-carboxylate | C6H8N2O2 | 140.1 | Methyl |

| Ethyl 3-cyclopropylpyrazole-4-carboxylate | C10H14N2O2 | 194.2 | Cyclopropyl |

Table 2: Impact of Substituents on Similarity and Properties

| Substituent (Position 3) | Similarity Score | Key Effect |

|---|---|---|

| Methyl | 0.97 | Higher solubility, lower steric hindrance |

| Cyclopropyl | 0.91 | Enhanced steric hindrance, moderate solubility |

| tert-Butyl | 0.88 | Extreme steric hindrance, reduced solubility |

Biological Activity

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate (MCEPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

MCEPC is characterized by its unique structure, which includes a pyrazole ring substituted at the 3-position with a cyclopropyl group and at the 1-position with an ethyl group. Its molecular formula is with a molecular weight of approximately 194.23 g/mol .

Biological Activity Overview

Research has indicated that MCEPC exhibits antimicrobial and antifungal properties. The compound has been investigated for its potential to inhibit various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

MCEPC has shown promising results in inhibiting the growth of several bacterial strains. Studies have evaluated its effectiveness against common pathogens such as:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Candida albicans

The minimum inhibitory concentrations (MIC) for these organisms have been reported around 250 μg/mL, indicating moderate antimicrobial activity .

Antifungal Activity

In addition to its antibacterial properties, MCEPC has been explored for antifungal applications. The compound's ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways is being studied to understand its full potential in treating fungal infections.

The mechanism by which MCEPC exerts its biological effects involves interaction with specific molecular targets. Notably, it may inhibit certain enzymes or receptors, leading to altered cellular processes. This includes:

- Enzyme Inhibition : MCEPC may inhibit enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Modulation : The compound could interact with receptors that mediate inflammatory responses, suggesting potential anti-inflammatory properties .

Research Findings and Case Studies

Recent studies have focused on optimizing the structure of MCEPC to enhance its biological activity. For instance, modifications to the pyrazole ring or substituents have been explored to improve potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.